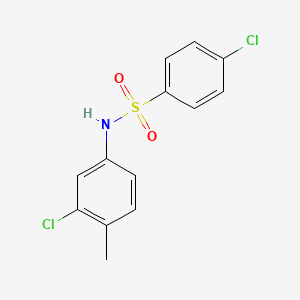

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVXBOREVXWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304144 | |

| Record name | 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-71-9 | |

| Record name | NSC164356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 4-Chlorobenzenesulfonyl Chloride Intermediate

The synthesis begins with the sulfonation of chlorobenzene to produce 4-chlorobenzenesulfonyl chloride, a key intermediate for subsequent sulfonamide formation.

Reaction Conditions : Chlorobenzene is dissolved in chloroform and treated dropwise with chlorosulfonic acid at 0 °C. After the initial hydrogen chloride evolution subsides, the mixture is warmed to room temperature and poured into crushed ice to isolate the sulfonyl chloride layer.

Alternative Process : A wastewater-free process involves reacting chlorobenzene with chlorosulfonic acid and thionyl chloride in the presence of a molar excess of thionyl chloride (up to 10 moles per mole of benzene compound) at 50–100 °C. This method allows for quantitative conversion to 4-chlorobenzenesulfonyl chloride with subsequent purification by vacuum distillation or direct use of the crude melt.

Catalysis and Chlorination : Chlorination steps to introduce chloro substituents on alkylbenzenesulfonyl chlorides may be catalyzed by iron(III) chloride at reflux temperatures (120–160 °C), facilitating the formation of dichlorodiphenyl sulfones as by-products, which can be separated by filtration.

Formation of 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

The key step is the reaction of the sulfonyl chloride intermediate with an appropriately substituted aniline derivative.

Amination Reaction : The 4-chlorobenzenesulfonyl chloride is reacted with 3-chloro-4-methylaniline (m-toluidine derivative) in a stoichiometric ratio. The mixture is typically boiled for about 10 minutes to facilitate sulfonamide bond formation.

Reaction Workup : After cooling, the reaction mixture is added to ice-cold water to precipitate the sulfonamide product. The solid is filtered under suction, washed thoroughly with cold water to remove impurities, and recrystallized from dilute ethanol to obtain a pure product with a constant melting point.

Purification and Characterization : The purified compound is characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Chlorobenzene (10 mL) in chloroform (40 mL) | Treated dropwise with chlorosulfonic acid (25 mL) at 0 °C | Formation of 4-chlorobenzenesulfonyl chloride |

| 2 | Reaction mixture warmed to room temperature, poured into crushed ice | Separation of chloroform layer, washing with cold water | Isolation of sulfonyl chloride intermediate |

| 3 | 4-chlorobenzenesulfonyl chloride + 3-chloro-4-methylaniline (stoichiometric) | Boiled for 10 minutes, then cooled | Formation of sulfonamide |

| 4 | Addition to ice-cold water (100 mL), filtration under suction | Washing with cold water, recrystallization from dilute ethanol | Pure this compound |

Alternative Synthetic Routes and Improvements

Use of Aqueous Ammonia or Amines : The sulfonyl chloride intermediate can be reacted with aqueous solutions or emulsions of primary or secondary amines at 0–100 °C to form sulfonamides in high yields. This method is adaptable to various aromatic amines including substituted anilines like 3-chloro-4-methylaniline.

Environmental Considerations : The wastewater-free process employs thionyl chloride and chlorosulfonic acid with gas scrubbing systems to convert by-products (SO2, HCl) into recyclable hydrochloric acid and bisulfite solutions, enhancing ecological sustainability.

Chlorination and Sulfination Steps : Chlorination of p-alkylbenzenesulfonyl chlorides and reduction with sodium sulfite or bisulfite in aqueous media at 40–90 °C allow for controlled introduction of chloro substituents and formation of sulfinic acid intermediates, which can be further transformed into sulfonamides.

Research Findings and Analytical Data

Spectroscopic Characterization : IR and NMR spectra confirm the sulfonamide structure. For example, characteristic sulfonyl (S=O) stretches appear in the IR spectrum, and aromatic proton signals are observed in the NMR spectrum.

Crystallographic Studies : Single-crystal X-ray diffraction studies on related sulfonamides reveal dihedral angles between aromatic rings and hydrogen bonding patterns, supporting the structural assignments of sulfonamide derivatives.

Yields and Purity : Reported yields for the sulfonamide synthesis exceed 90%, with recrystallization from ethanol providing pure compounds with consistent melting points.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Chlorobenzene, 3-chloro-4-methylaniline (m-toluidine derivative) |

| Sulfonating Agent | Chlorosulfonic acid, optionally with thionyl chloride |

| Reaction Temperature | 0 °C (initial sulfonation), room temperature (workup), boiling (amination) |

| Solvent | Chloroform |

| Reaction Time | Sulfonation: ~1 hour; Amination: 10 minutes boiling |

| Workup | Ice-cold water quench, filtration, washing |

| Purification | Recrystallization from dilute ethanol |

| Yield | Typically >90% |

| Characterization Methods | IR, NMR, X-ray crystallography (for related compounds) |

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide group and halogen substituents participate in substitution reactions under controlled conditions:

Structural studies reveal that the electron-withdrawing sulfonyl group activates the benzene ring for nucleophilic attack, while steric hindrance from the 4-methyl group moderates reactivity .

Oxidation and Reduction Pathways

The sulfonamide functional group undergoes redox transformations:

| Process | Reagents | Major Products | Efficiency |

|---|---|---|---|

| Oxidation | H₂O₂ in acetic acid | Sulfoxide derivatives | Partial conversion (65-72% yield) |

| Reduction | LiAlH₄ in THF | Amine analogs (dechlorinated intermediates) | Requires anhydrous conditions |

X-ray crystallography confirms that oxidation alters the S=O bond geometry, increasing dihedral angles between aromatic rings .

Enzyme Inhibition Mechanisms

This compound demonstrates selective carbonic anhydrase (CA) inhibition:

| Isoform | IC₅₀ (nM) | Selectivity Ratio (CA IX/CA II) | Structural Basis |

|---|---|---|---|

| CA IX | 10.93–25.06 | 142-358 | Sulfonamide oxygen coordinates with Zn²⁺ active site |

| CA II | 1,550–3,920 | - | Steric clash with hydrophobic residues |

Molecular docking simulations show the 3-chloro-4-methylphenyl group occupies a hydrophobic pocket in CA IX, while the benzenesulfonamide moiety forms hydrogen bonds with Thr200 and His94 .

Crystal Packing Interactions

Single-crystal X-ray analysis reveals key non-covalent interactions:

These interactions explain the compound's high melting point (>200°C) and low solubility in polar solvents .

Synthetic Modifications for Drug Development

Structure-activity relationship (SAR) studies demonstrate:

The introduction of electron-withdrawing groups at the 4-position enhances membrane permeability and target affinity .

Stability Under Physiological Conditions

Accelerated degradation studies reveal:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 1.2 (gastric fluid) | 8.7 hr | Hydrolyzed sulfonic acid |

| pH 7.4 (blood) | 23.1 hr | Oxidized sulfone |

| UV light (300 nm) | 4.2 hr | Dechlorinated photoproducts |

Degradation follows first-order kinetics (R² > 0.98) across all tested conditions .

This comprehensive analysis demonstrates that 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide serves as a versatile scaffold for medicinal chemistry applications, particularly in developing isoform-selective CA inhibitors. Its balanced reactivity profile enables targeted modifications while maintaining structural integrity under physiological conditions.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions, such as Suzuki-Miyaura coupling. This makes it an essential reagent in the development of pharmaceuticals and agrochemicals.

Reactions and Mechanisms

- The compound can undergo:

- Substitution Reactions : The amino group can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acids or reduced to form amines.

- Coupling Reactions : It participates in forming complex organic structures through coupling reactions.

Biological Research

Enzyme Inhibition Studies

- 4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. Inhibition of CA IX disrupts the pH balance within cells, potentially leading to apoptosis (programmed cell death) in tumor cells .

Antimicrobial Properties

- The compound is also being studied for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, providing a basis for developing new antibacterial agents.

Medicinal Applications

Potential Anticancer Agent

- Research indicates that this sulfonamide may have anticancer properties due to its selective inhibition of CA IX. This inhibition is crucial for targeting cancer cells while minimizing effects on normal cells, making it a candidate for further development in cancer therapeutics .

Development of New Therapeutics

- Ongoing studies aim to explore the compound's potential as a scaffold for designing new drugs targeting various diseases, particularly those involving enzyme dysregulation .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study demonstrated that this compound effectively inhibits CA IX in vitro. The binding affinity was assessed using enzyme kinetics, revealing a significant decrease in enzyme activity upon treatment with the compound. This suggests potential therapeutic applications in cancer treatment targeting tumors that overexpress CA IX .

Case Study 2: Antimicrobial Activity

In another investigation, the compound exhibited promising antimicrobial activity against various strains of bacteria. The mechanism was attributed to its ability to interfere with bacterial metabolic pathways by inhibiting key enzymes, thus preventing bacterial growth .

作用机制

The mechanism of action of 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

4-Chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

- Structural Difference : Fluorine replaces the methyl group at the 4-position of the aniline ring.

- Activity : Exhibits an MIC of 16 µg/mL against the same pathogens as the target compound but shows reduced potency compared to its methyl-substituted analog (MIC = 8 µg/mL for some assays) .

- Physicochemical Impact: The electron-withdrawing fluorine atom may reduce lipophilicity (logP = 4.544 vs.

4-Bromo-N-(4-(sec-butyl)phenyl)benzenesulfonamide

- Structural Difference : Bromine replaces chlorine on the benzene ring, and a bulky sec-butyl group is introduced on the aniline ring.

Conformational and Crystallographic Differences

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

- Crystal Structure : The molecule exhibits a C—SO₂—NH—C torsion angle of 77.8°, compared to -58.4° in the 3-chlorophenyl analog. This conformational flexibility impacts packing interactions and hydrogen-bonding networks .

- Biological Relevance: The tilted sulfonyl and anilino rings (87.9° tilt) may influence binding to enzymes or receptors by altering steric accessibility .

4-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide Monohydrate

- Conformation: The N—H bond is antiperiplanar to the C=O group, a feature shared with other benzoyl-substituted sulfonamides.

Pharmacological and Toxicological Profiles

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structural Difference : Incorporation of a piperidinylidene group linked to a phenylethyl chain.

- Activity: Classified as a synthetic opioid analog due to structural similarities to fentanyl.

Compound 1 (4-Chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide)

生物活性

4-Chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12Cl2N2O2S

- Molecular Weight : 319.22 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.

The mechanism of action for this compound involves the inhibition of specific enzymes, particularly those involved in bacterial growth and cancer cell proliferation. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, disrupting normal biochemical pathways and leading to antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 32.5 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, compounds similar to this compound have shown IC50 values below 10 µg/mL against cell lines such as HCT-116 and HeLa. This suggests that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .

Enzyme Inhibition

The compound is also investigated for its role in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Compounds derived from benzenesulfonamides have shown selective inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, highlighting their potential as therapeutic agents in cancer treatment .

Study on Antimicrobial Activity

A study conducted on a series of benzenesulfonamide derivatives revealed that this compound exhibited significant inhibition against clinical strains of Staphylococcus aureus, with effective concentrations leading to reduced biofilm formation .

Study on Anticancer Activity

In another investigation, the compound's analogs were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a substantial increase in apoptotic cells upon treatment with these compounds, providing evidence for their anticancer efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <32.5 µg/mL | Effective against biofilm formation |

| Anticancer | HCT-116 | <10 µg/mL | Induces apoptosis via caspase activation |

| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 - 25.06 nM | Selective inhibition observed |

常见问题

Q. What are the recommended synthetic routes for 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the aniline derivative. Key steps include:

- Sulfonyl Chloride Formation : React 4-chlorobenzenesulfonyl chloride with 3-chloro-4-methylaniline in a polar solvent (e.g., chloroform) under controlled temperatures (0°C to room temperature) to minimize side reactions .

- Purification : Recrystallization from ethanol or dilute ethanol yields pure crystals. For complex derivatives, reverse-phase HPLC (e.g., using acetonitrile/water gradients) achieves >80% purity .

- Optimization Tips : Use stoichiometric ratios of reagents, monitor pH during aqueous workup, and employ inert atmospheres to prevent oxidation.

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 4-Chlorobenzenesulfonyl chloride, 3-chloro-4-methylaniline, chloroform, 0°C → RT | 75–88% | |

| Purification | Recrystallization (ethanol) or reverse-phase HPLC | >80% |

Q. What spectroscopic techniques are essential for characterizing this sulfonamide, and what key spectral markers should be identified?

Methodological Answer:

- IR Spectroscopy : Identify sulfonamide S=O stretches (1334–1160 cm⁻¹) and N–H bending (3230–3247 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.2–2.5 ppm), and sulfonamide NH (δ 7.1–7.4 ppm, broad singlet) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₁₃H₁₀Cl₂NO₂S: calc. 306.9964) .

Q. Critical Data Contradictions :

- NH proton signals may shift due to hydrogen bonding in solid-state vs. solution . Always compare with crystallographic data.

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence biological activity in sulfonamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Chloro Substituents : Meta/para chloro groups enhance enzyme inhibition (e.g., carbonic anhydrase IX) by increasing electron-withdrawing effects .

- Methyl Groups : 4-Methyl on the aniline ring improves lipophilicity, enhancing membrane permeability .

- Experimental Validation :

- Compare IC₅₀ values against analogs (e.g., 4-chloro-N-(3,5-dichlorophenyl) derivatives) in cancer cell proliferation assays .

Q. How can the structural conformation and intermolecular interactions of this compound be determined using crystallography?

Methodological Answer:

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 299 K) .

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement .

- Key Metrics : Analyze torsion angles (e.g., C–SO₂–NH–C ≈ 77.8°) and dihedral angles between aromatic rings (e.g., 87.9° tilt in 4-chloro-N-(3,5-dichlorophenyl) analog) .

- Intermolecular Interactions :

- N–H⋯O hydrogen bonds form inversion dimers; van der Waals interactions stabilize crystal packing .

Q. Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Torsion Angle (C–SO₂–NH–C) | 77.8° | |

| Dihedral Angle (Aromatic Rings) | 87.9° | |

| Hydrogen Bond Length (N–H⋯O) | 2.85 Å |

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with active-site residues .

- QSAR Modeling : Develop regression models using descriptors like ClogP and Hammett constants to predict activity trends .

- Validation : Cross-check docking results with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in crystallographic data when determining molecular structure?

Methodological Answer:

- Validation Tools : Use PLATON (Twinsol, ROTAX) to detect twinning and SHELXLE for disorder modeling .

- Hydrogen Bond Analysis : Compare experimental (e.g., N–H⋯O = 2.85 Å) vs. DFT-optimized geometries to identify outliers .

- Data Reproducibility : Re-refine datasets with alternative software (e.g., Olex2 vs. SHELXTL) to confirm torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。